6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Description
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 2nd position, and a trifluoromethyl group at the 3rd position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
6-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUSYGCRAXGRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the trifluoromethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with various aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules and the study of various biological processes. The compound’s ability to undergo a wide range of chemical reactions and its applications in scientific research highlight its significance in advancing our understanding of organic chemistry and its practical applications.
Biological Activity
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethyl and methoxy groups, enhance its interaction with various biological targets, making it a valuable candidate for drug development and research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by:
- Iodine : Enhances lipophilicity and potential halogen bonding.
- Methoxy Group : Can participate in hydrogen bonding, influencing enzyme interactions.
- Trifluoromethyl Group : Increases lipophilicity and alters pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances the compound's membrane permeability, allowing it to enter cells where it can modulate the activity of specific molecular targets. The methoxy group further stabilizes these interactions through hydrogen bonding.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered drug bioavailability and efficacy.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics.
Anti-cancer Properties
The compound's ability to inhibit cancer cell proliferation has been explored in vitro. Studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Enzyme Interaction Studies : A study demonstrated that the compound effectively inhibits cytochrome P450 activity, leading to increased levels of certain drugs in circulation. This finding supports its potential use as an adjuvant in pharmacotherapy.
- Antimicrobial Testing : In vitro assays showed that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines (e.g., MCF-7, PC-3) using MTT assays, revealing IC50 values indicating moderate cytotoxicity. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
